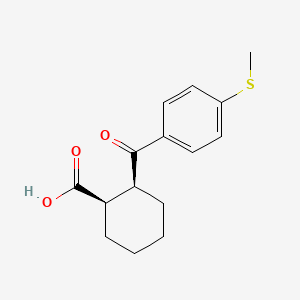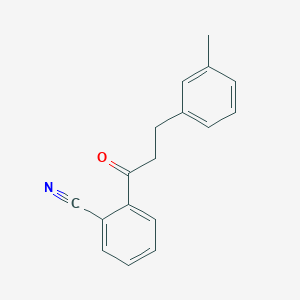
2'-Cyano-3-(3-methylphenyl)propiophenone
Descripción general
Descripción
2’-Cyano-3-(3-methylphenyl)propiophenone is a chemical compound with the molecular formula C17H15NO . It has a molecular weight of 249.31 .
Molecular Structure Analysis
The molecular structure of 2’-Cyano-3-(3-methylphenyl)propiophenone consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a 3-methylphenyl group (a benzene ring with a methyl group at the 3rd position) attached to a propiophenone backbone .Aplicaciones Científicas De Investigación
Polymer Chemistry and Copolymerization
2’-Cyano-3-(3-methylphenyl)propiophenone: (abbreviated as CMPP ) has been investigated for its copolymerization potential. Researchers have synthesized novel isopropyl esters of 2-cyano-3-phenyl-2-propenoic acid by condensing isopropyl cyanoacetate with substituted benzoic aldehydes. These esters were then copolymerized with vinyl benzene using radical initiation. The resulting copolymers exhibit unique properties and can find applications in materials science .
Dye-Sensitized Solar Cells (DSSCs)
CMPP plays a crucial role in DSSCs. It is used as a dye in these solar cells, contributing to their optoelectronic properties. Researchers have studied its structural, optoelectronic, and thermodynamic characteristics using theoretical methods. Understanding CMPP’s behavior in DSSCs aids in optimizing solar cell efficiency .
Pharmaceutical Research
Several derivatives of CMPP have shown promise in pharmaceutical research:
- 2,3,4,5,6-Pentafluorophenyl butyl and isobutyl CPP : Applied in palladium-catalyzed olefination and arylation reactions .
Transition from Radical to Ionic Chemistry
Electrophilic tri- and tetrasubstituted CPPs, including CMPP, are valuable for demarcating the transition from radical to ionic chemistry. These compounds aid in understanding reaction mechanisms and reactivity patterns .
Propiedades
IUPAC Name |
2-[3-(3-methylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-5-4-6-14(11-13)9-10-17(19)16-8-3-2-7-15(16)12-18/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRRFMYETQDSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644061 | |
| Record name | 2-[3-(3-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Cyano-3-(3-methylphenyl)propiophenone | |
CAS RN |
898790-43-7 | |
| Record name | 2-[3-(3-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




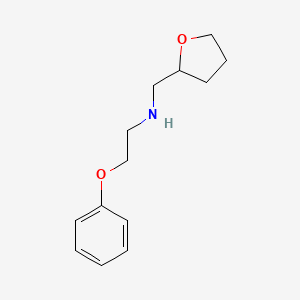
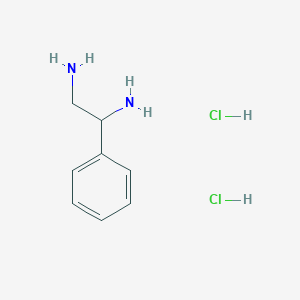
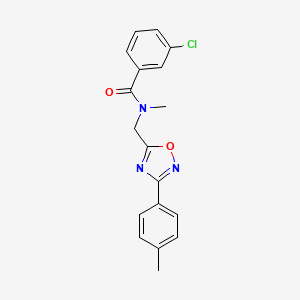
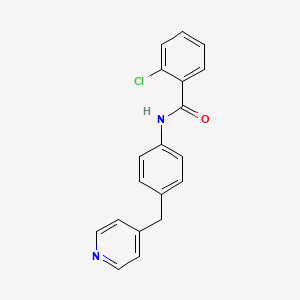
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B3023657.png)

![Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III)](/img/structure/B3023659.png)
![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3023660.png)
![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B3023662.png)

